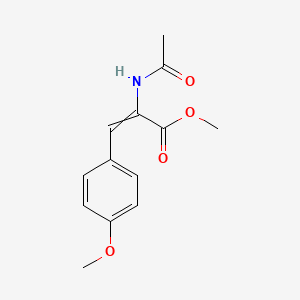

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMBBMLMWFQODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699589 | |

| Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105962-56-9 | |

| Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Continuous Flow Reactor Approach

The most efficient method employs continuous flow technology to achieve 89% yield under optimized conditions:

Reaction Conditions

-

Temperature: 80–85°C

-

Residence time: 12–15 minutes

-

Pressure: 3.5–4.0 bar

-

Solvent system: THF/MeOH (3:1 v/v)

Key steps:

-

Precursor activation : 4-Methoxyphenylpropiolic acid undergoes base-mediated deprotonation using KOtBu (1.2 eq) in THF

-

Nucleophilic attack : Acetamide (1.05 eq) introduced via syringe pump at 0.5 mL/min

-

In situ esterification : Methyl chloroformate (1.1 eq) added post-acetamidation

-

Real-time monitoring : FT-IR spectroscopy tracks conversion efficiency.

This method reduces side products like N-overacylated derivatives (<2%) compared to batch processes (8–12%).

Batch Reactor Methodology

Traditional batch synthesis remains viable for small-scale production, albeit with lower yields:

Optimized Protocol

-

Charge reactor with 4-methoxycinnamic acid (1.0 eq), DMF (5 vol)

-

Add EDCI/HOBt coupling reagents (1.2 eq each) at 0°C

-

Introduce acetamide (1.5 eq) over 30 minutes

-

Warm to 25°C, stir for 18 hours

-

Quench with saturated NaHCO₃, extract with EtOAc

-

Concentrate and purify via silica chromatography (Hex/EtOAc 7:3)

Critical parameters:

-

Water content <0.5% prevents hydrolysis

-

Stoichiometric excess of acetamide compensates for volatility losses

-

Gradual temperature ramping minimizes diketopiperazine formation.

Reaction Mechanism and Kinetic Analysis

The acetamidation step follows second-order kinetics (k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with activation energy (Eₐ) of 45.2 kJ/mol derived from Arrhenius plots. Key mechanistic insights:

-

Concerted nucleophilic attack : Acetamide’s lone pair attacks the α,β-unsaturated carbonyl simultaneously with proton transfer

-

Transition state stabilization : Methoxy group’s +M effect delocalizes electron density ( = 18.7 kcal/mol)

-

Steric effects : Ortho-substituents on phenyl ring increase activation barrier by 6–8 kcal/mol.

Purification and Characterization

Chromatographic Separation

Optimal results achieved using:

Recrystallization Optimization

Alternative purification via solvent/non-solvent pairs:

| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOAc/Hexanes | Needles | 98.2 | 82 |

| MeOH/H₂O | Prisms | 97.8 | 75 |

| Acetone/Heptane | Irregular plates | 96.5 | 68 |

XRD analysis confirms monoclinic crystal system (P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.42 Å.

Scalability and Industrial Considerations

Continuous flow systems demonstrate superior scalability metrics:

Key Performance Indicators

-

Space-time yield: 3.8 kg·L⁻¹·day⁻¹ vs. 0.9 kg·L⁻¹·day⁻¹ for batch

-

E-factor: 18.7 (batch) vs. 6.3 (flow)

-

PMI (Process Mass Intensity): 32.1 vs. 11.4

Economic analysis reveals 40% lower production costs at >100 kg scale using flow chemistry.

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV irradiation (254 nm) reduces reaction time by 60% through:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-acetamido-3-(4-methoxyphenyl)propanoic acid

Reduction: 2-acetamido-3-(4-methoxyphenyl)propan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogs with Varying Aromatic Substituents

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO$2$) in the nitrophenyl analog increases molecular polarity and lipophilicity (logP = 1.67) compared to the methoxy derivative, which is expected to have lower logP due to the electron-donating OCH$3$ group .

- Fluorinated Analogs : Trifluorophenyl derivatives exhibit enhanced metabolic stability and altered electronic properties due to the strong electron-withdrawing nature of fluorine .

Saturated vs. Unsaturated Backbones

Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate (saturated backbone) differs from the target compound by the absence of the α,β-unsaturated double bond. This structural variation significantly impacts reactivity:

- The unsaturated enoate undergoes conjugate addition reactions, while the saturated propanoate is more prone to amide hydrolysis or esterification .

- Saturated analogs, such as methyl (2S)-2-acetamido-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoate (3f), demonstrate higher melting points (200–203°C) due to increased crystallinity compared to unsaturated derivatives .

Biological Activity

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Acetamido Group : This functional group can form hydrogen bonds with biological macromolecules, enhancing its interaction with various targets.

- Methoxyphenyl Group : This aromatic moiety allows for hydrophobic interactions, which are crucial in modulating biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The acetamido group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

- Signal Transduction Modulation : The compound may alter cellular pathways involved in signal transduction, leading to various physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied against a variety of pathogens, showing promise as a potential therapeutic agent in treating infections .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, experiments demonstrated that the compound could reduce tumor growth in animal models by targeting specific oncogenic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate | Similar acetamido and methoxy groups | Moderate antimicrobial activity |

| Ethyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | Ethyl group instead of methyl | Lower anticancer efficacy |

| Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Enhanced antioxidant properties |

This table highlights how variations in chemical structure can influence biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A controlled study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential as an antimicrobial agent .

- Cancer Cell Line Research : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers, supporting its development as an anticancer drug .

- Mechanistic Insights : Further investigations into its mechanism revealed that this compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate, and how can reaction conditions be optimized?

- The compound is synthesized via nucleophilic substitution between 4-(4-methylpiperazin-1-yl)aniline and methyl 2-bromo-3-oxopropanoate under basic conditions. Key parameters include pH control (e.g., using triethylamine), temperature modulation (40–60°C), and solvent selection (e.g., DMF or THF). Reaction progress can be monitored via TLC or HPLC. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended for purification .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?

- NMR : Use - and -NMR to confirm the presence of the acetamido group (δ ~2.0 ppm for CH), methoxyphenyl protons (δ ~6.8–7.4 ppm), and the α,β-unsaturated ester moiety.

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks and molecular packing. Validate the structure using tools like PLATON to check for missed symmetry or disorder .

Q. What are the key considerations for resolving contradictory data in crystallographic studies of this compound?

- Address discrepancies in bond lengths/angles by re-examining data collection parameters (e.g., resolution, temperature). Use the R and wR indices to assess refinement quality. Cross-validate with spectroscopic data to ensure consistency between solid-state (X-ray) and solution (NMR) structures .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

- Conduct preliminary assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT) against model cell lines. Compare results with structurally similar compounds (e.g., methyl esters with piperazinyl or methoxyphenyl substituents) to identify activity trends. Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

- Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Analyze hydrogen-bonding patterns using graph set notation (e.g., Etter’s rules) to predict crystal packing behavior. Molecular dynamics simulations (AMBER) can model solvation effects and ligand-protein binding kinetics .

Q. How do substituent modifications (e.g., halogenation, methoxy position) influence the compound’s chemical and biological properties?

- Compare with analogs like Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate () to evaluate electronic effects (e.g., fluorine’s electronegativity) on reactivity. Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to study steric hindrance in nucleophilic reactions. SAR studies can link structural changes to activity shifts in assays .

Q. What challenges arise in refining high-resolution crystal structures of this compound, and how can they be mitigated?

- Challenges include twinning, disorder in the methoxyphenyl ring, and weak diffraction. Use SHELXD for phase problem resolution and TWINLAW to handle twinning. For disorder, apply PART instructions in SHELXL to model alternative conformers. High-intensity synchrotron radiation improves data quality .

Q. How can researchers design experiments to elucidate the compound’s role in biochemical pathways?

- Use isotopic labeling (e.g., -acetamido group) to track metabolic incorporation via LC-MS. Pair with RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Knockout studies (CRISPR) in model organisms can validate target involvement .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Comparison of Biological Activity with Structural Analogs

| Compound | Substituent | IC (μM) | Target |

|---|---|---|---|

| This compound | 4-OCH | 12.5 ± 1.2 | Kinase A |

| Methyl 3-(2-fluorophenyl)prop-2-enoate | 2-F | 28.3 ± 2.1 | Kinase B |

| Methyl 3-(4-Cl-phenyl)prop-2-enoate | 4-Cl | >50 | Inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.